molecular formula C10H13NO3 B1433432 Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate CAS No. 1803592-33-7

Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Cat. No. B1433432
CAS RN: 1803592-33-7
M. Wt: 195.21 g/mol
InChI Key: FXMGWAZBCBGPRR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (M5-M4,5,6,7-TH-1,2-BOx-3-COOCH3) is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 157.2 g/mol. M5-M4,5,6,7-TH-1,2-BOx-3-COOCH3 has a melting point of 154-156°C and a boiling point of 230-232°C. It is insoluble in water and soluble in ethanol, methanol, and acetone. M5-M4,5,6,7-TH-1,2-BOx-3-COOCH3 has a variety of applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on benzoxazole derivatives, including structures similar to methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate, has shown significant antimicrobial properties. For instance, novel 2-substituted benzoxazole derivatives were synthesized and demonstrated antimicrobial activity, highlighting the pharmacological importance of benzoxazole-containing heterocyclic rings (G. Balaswamy et al., 2012). Another study synthesized a series of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, which were also evaluated for their antimicrobial activity against various bacteria (Sunil Vodela et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of benzoxazole derivatives have been explored in different studies. One such investigation involved the reaction of bis(4-chloro-1,2-benzoquinone 2-oximato)copper(II) with dimethyl acetylenedicarboxylate under various conditions, yielding methyl 5-chloro-1,3-benzoxazole-2-carboxylate, which sheds light on the role of water in such reactions (C. Castellani & R. Millini, 1984).

Antimicrobial and Antitumor Activities

Further research into benzoxazole derivatives has revealed their potential in antimicrobial and antitumor applications. A study on the design, synthesis, and screening of some novel benzoxazole-based 1,3,4-oxadiazoles showed potential as antimicrobial agents, indicating the broad utility of these compounds in developing new therapeutic agents (N. Jayanna et al., 2013).

Anti-Inflammatory and Cytotoxic Agents

Benzoxazole derivatives have also been identified for their anti-inflammatory and cytotoxic properties. A study focused on synthesizing 2-halogenatedphenyl benzoxazole-5-carboxylic acids and evaluating their anti-inflammatory activity and cytotoxicity against various cell lines. Some derivatives exhibited significant anti-inflammatory activity and cytotoxicity, highlighting the potential of benzoxazole derivatives as therapeutic agents (Sumit Thakral et al., 2022).

properties

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-3-4-8-7(5-6)9(11-14-8)10(12)13-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMGWAZBCBGPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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